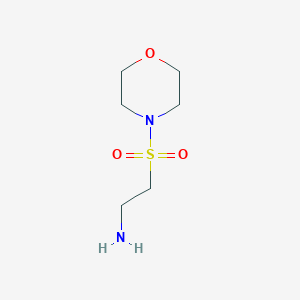

2-(吗啉-4-磺酰基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of morpholine derivatives, including compounds like 2-(Morpholine-4-sulfonyl)ethan-1-amine, often involves the use of sulfinamides as amine protecting groups. In a study, 1,2-amino alcohols were converted into morpholines using a double sulfinylation/hydrolysis strategy (Fritz et al., 2011). Another approach for the synthesis of morpholines utilizes β-heteroatom amino compounds and vinyl sulfonium salts, highlighting a method to achieve high yields while minimizing side reactions (Yar et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds like 2-(Morpholine-4-sulfonyl)ethan-1-amine is significant due to the presence of the morpholine ring. This structure is crucial in determining the compound's chemical reactivity and physical properties. An X-ray crystal structure and Hirshfeld analysis of related morpholine moieties provide insights into their molecular geometry, symmetry, and electronic aspects (Al-Majid et al., 2020).

Chemical Reactions and Properties

Morpholine derivatives undergo various chemical reactions, indicative of their versatility in organic synthesis. For instance, the reaction of 1,2-Naphthoquinone-4-sulfonate with aliphatic amines, including morpholine, leads to the formation of colored products, showcasing the reactivity of the morpholine group (Asahi et al., 1984). Additionally, morpholines can be synthesized from aziridines in a metal-free one-pot strategy, further illustrating their chemical flexibility (Sun et al., 2015).

科学研究应用

合成和化学转化

与 2-(吗啉-4-磺酰基)乙胺密切相关的磺酰胺已被确认为高效的胺保护基团。它们促进了氨基醇向吗啉的转化,展示了它们在合成复杂有机化合物(包括抗抑郁药 (S,S)-雷博西汀等药物)中的潜力 (Fritz 等,2011)。

环境和分析应用

含有胺缓冲液(如 2-(N-吗啉)乙磺酸)的水溶液中臭氧的分解和过氧化氢的形成证明了该化学品的反应性和潜在的环境影响 (Heath,1979)。这一发现对于了解该化学品的环境归宿及其与大气成分的相互作用至关重要。

有机合成中的应用

在吗啉-4-胺存在下,2-炔基芳基重氮四氟硼酸盐与二氧化硫发生意外反应,揭示了合成苯并[b]噻吩 1,1-二氧化物的新的途径。这突出了吗啉衍生物在促进新型有机反应中的多功能性 (Luo 等,2015)。

新型合成路线和药理潜力

使用仲胺(包括吗啉衍生物)从 1,1'-磺酰基双(苯并三唑)合成邻磺酰胺三氮苯提供了生产具有潜在药理应用的化合物的创新合成路线 (Katritzky 等,2007)。

胺碱性的调节

苯磺酰基和苯硫基对胺碱性的远程调节研究探讨了砜基对附近官能团的电子效应。这项研究对设计具有特定电子性质的分子在药物化学中的应用具有影响 (Martin 等,2007)。

属性

IUPAC Name |

2-morpholin-4-ylsulfonylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S/c7-1-6-12(9,10)8-2-4-11-5-3-8/h1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINANNBISYKCNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587967 |

Source

|

| Record name | 2-(Morpholine-4-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Morpholine-4-sulfonyl)ethan-1-amine | |

CAS RN |

173336-66-8 |

Source

|

| Record name | 2-(Morpholine-4-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)

![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)